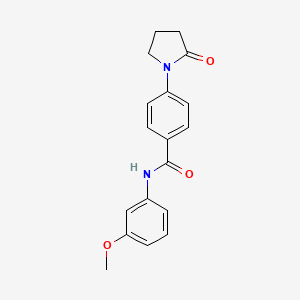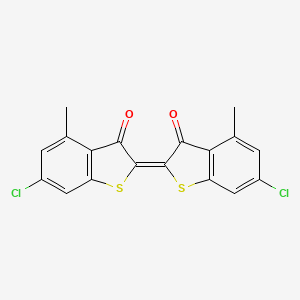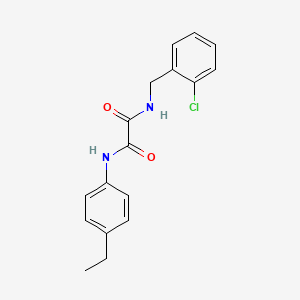
N-(3-methoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide, commonly known as MPB, is a synthetic compound that has gained significant attention in the field of scientific research. MPB is a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in the metabolism of glucocorticoids. MPB has been extensively studied for its potential application in treating metabolic disorders such as obesity, diabetes, and metabolic syndrome.
作用機序
MPB exerts its pharmacological effects by inhibiting the enzyme 11β-HSD1, which plays a crucial role in the metabolism of glucocorticoids. 11β-HSD1 converts inactive cortisone to active cortisol in adipose tissue and liver, which promotes adiposity and insulin resistance. Inhibition of 11β-HSD1 activity by MPB leads to reduced cortisol levels, which in turn results in improved glucose metabolism, insulin sensitivity, and reduced adiposity.
Biochemical and Physiological Effects:
MPB has been shown to improve glucose metabolism, insulin sensitivity, and reduce adiposity in animal models of obesity and diabetes. MPB treatment leads to reduced cortisol levels, which in turn reduces adiposity and improves insulin sensitivity. MPB has also been shown to reduce inflammation and oxidative stress, which are associated with metabolic disorders such as obesity and diabetes.
実験室実験の利点と制限
MPB is a potent and selective inhibitor of 11β-HSD1, which makes it an ideal tool for studying the role of this enzyme in metabolic disorders. MPB has been extensively studied in animal models of obesity and diabetes, and its pharmacological effects have been well characterized. However, the use of MPB in humans is limited by its potential side effects and toxicity.
将来の方向性
MPB has shown promising results in animal models of obesity and diabetes, and its potential application in treating metabolic disorders is an area of active research. Future studies should focus on optimizing the pharmacokinetic properties of MPB to improve its efficacy and reduce its toxicity. Additionally, the potential application of MPB in other metabolic disorders such as non-alcoholic fatty liver disease and cardiovascular disease should be explored. Overall, MPB represents a promising tool for studying the role of 11β-HSD1 in metabolic disorders and developing novel therapeutics for these conditions.
合成法
The synthesis of MPB involves the reaction of 3-methoxybenzoyl chloride with 2-oxo-1-pyrrolidineacetamide in the presence of a base such as triethylamine. The resulting product is then treated with 4-aminobenzamide to obtain MPB in high yield and purity.
科学的研究の応用
MPB has been extensively studied for its potential application in treating metabolic disorders such as obesity, diabetes, and metabolic syndrome. MPB is a potent inhibitor of 11β-HSD1, which converts inactive cortisone to active cortisol in adipose tissue and liver. Inhibition of 11β-HSD1 activity by MPB leads to reduced cortisol levels, which in turn results in improved glucose metabolism, insulin sensitivity, and reduced adiposity.
特性
IUPAC Name |
N-(3-methoxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-16-5-2-4-14(12-16)19-18(22)13-7-9-15(10-8-13)20-11-3-6-17(20)21/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOFYBLUPRYBQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,5a,6-hexahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-5-yl)phenyl 4-bromobenzoate](/img/structure/B5026782.png)
![methyl 3-{[4-(aminocarbonyl)phenyl]amino}-3-oxopropanoate](/img/structure/B5026789.png)
![3-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-propanol](/img/structure/B5026795.png)

![5-[(2-butyl-1H-imidazol-4-yl)methyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5026799.png)
![1-(naphtho[2,1-b]furan-1-ylacetyl)-4-phenylpiperazine](/img/structure/B5026800.png)
![2-amino-5-(3,4-dichlorobenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B5026808.png)
![2-methyl-3-{[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5026813.png)

![2-methoxy-N-{1-[1-(3-pyridinylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5026837.png)
![4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B5026841.png)
![N~1~-[2-(4-fluorophenyl)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5026849.png)
![5-acetyl-4-(2-chlorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5026858.png)